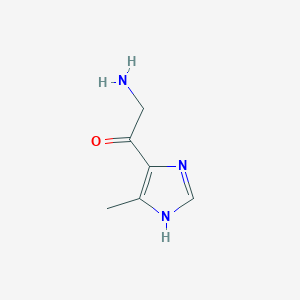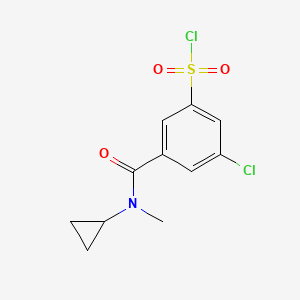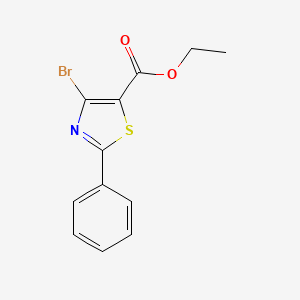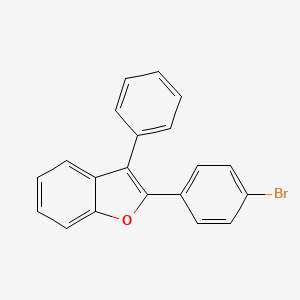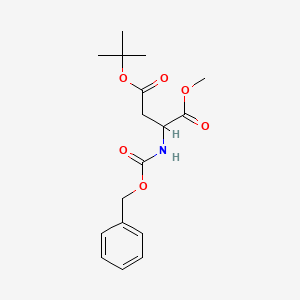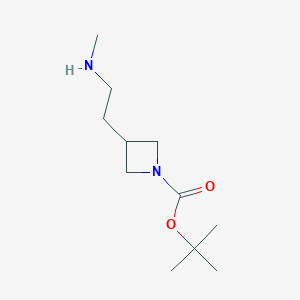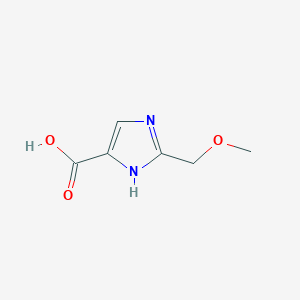
2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methoxymethyl group attached to the second position of the imidazole ring and a carboxylic acid group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Methoxyacetic acid, formaldehyde.
Reduction: Methoxymethyl alcohol, imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxymethyl)-1H-pyrrole-4-carboxylic acid: Similar structure but with a pyrrole ring instead of an imidazole ring.
2-(Methoxymethyl)-1H-pyrrol-1-ylacetic acid: Contains a pyrrole ring and an acetic acid group.
Methoxyacetic acid: A simpler structure with a methoxy group and a carboxylic acid group.
Uniqueness
2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the imidazole ring and the methoxymethyl group. The imidazole ring provides aromaticity and the ability to participate in various chemical reactions, while the methoxymethyl group enhances the compound’s solubility and reactivity. This combination of features makes it a versatile compound for a wide range of applications.
Propiedades
Número CAS |
102625-28-5 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-11-3-5-7-2-4(8-5)6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
HQYYRCLFJBPFNA-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC=C(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



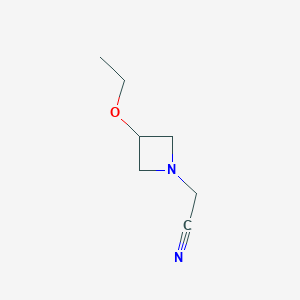
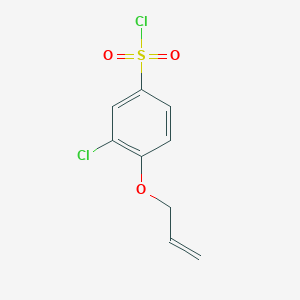

![Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12826924.png)
![2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride](/img/structure/B12826928.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B12826931.png)
